molecular formula C12H21NO5 B15298037 1-(tert-Butoxycarbonyl)-2-(hydroxymethyl)piperidine-4-carboxylic acid

1-(tert-Butoxycarbonyl)-2-(hydroxymethyl)piperidine-4-carboxylic acid

Cat. No.: B15298037
M. Wt: 259.30 g/mol
InChI Key: YYRHRAVNYJCPNK-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-2-(hydroxymethyl)piperidine-4-carboxylic acid is an organic compound commonly used in synthetic organic chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-2-(hydroxymethyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-2-(hydroxymethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-2-(hydroxymethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-2-(hydroxymethyl)piperidine-4-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group prevents unwanted reactions at the amine site during synthetic procedures. The compound can be selectively deprotected under acidic conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-butoxy)carbonyl]-2-(hydroxymethyl)piperidine-4-carboxylic acid is unique due to the presence of both the Boc protecting group and the hydroxymethyl group. This combination allows for versatile synthetic applications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

2-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(17)13-5-4-8(10(15)16)6-9(13)7-14/h8-9,14H,4-7H2,1-3H3,(H,15,16)

InChI Key

YYRHRAVNYJCPNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1CO)C(=O)O

Origin of Product

United States

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